8-氮杂-7-脱氮-2'-脱氧鸟苷

描述

8-Aza-7-deaza-2’-deoxyguanosine is a modified nucleoside. The base pairing properties of oligonucleotide duplexes containing 8‐aza‐7‐deaza‐2′‐deoxyisoguanosine and its 7‐bromo or its 7‐iodo derivative are described . The 8‐aza‐7‐deaza‐2′‐deoxyisoguanosine‐containing duplexes show almost identical base pairing stability as those containing 2′‐deoxyisoguanosine .

Synthesis Analysis

The nucleosides were synthesized on a convergent route, protected, and converted into phosphoramidites . The side chain of 2d was introduced by the Sonogashira cross-coupling reaction and phosphoramidites were synthesized .Molecular Structure Analysis

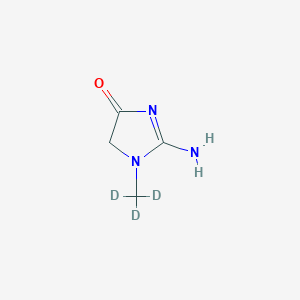

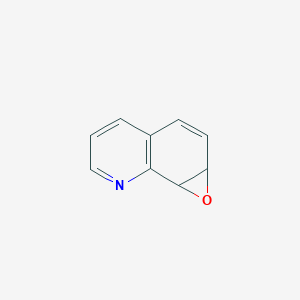

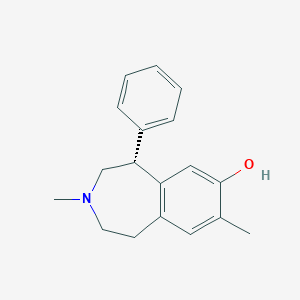

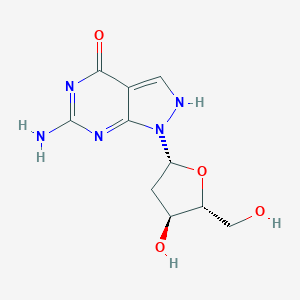

The 8-Aza-7-deaza-2’-deoxyguanosine molecule contains a total of 34 bond(s). There are 21 non-H bond(s), 4 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 amidine derivative(s), 1 primary amine(s) (aliphatic), 1 N hydrazine(s), 2 hydroxyl group(s), 1 primary .Chemical Reactions Analysis

Oligonucleotides incorporating 7- (octa-1,7-diynyl) derivatives of 8-aza-7-deaza-2′-deoxyguanosine were prepared by solid-phase synthesis . The side chain of 2d was introduced by the Sonogashira cross-coupling reaction and phosphoramidites were synthesized .Physical And Chemical Properties Analysis

The 8‐aza‐7‐deaza‐2′‐deoxyisoguanosine‐containing duplexes show almost identical base pairing stability as those containing 2′‐deoxyisoguanosine, while the 7‐substituted derivatives induce a significant duplex stabilization both in ps and aps DNA .科学研究应用

Base Pairing Properties

8-Aza-7-deaza-2’-deoxyisoguanosine and its 7-halogenated derivatives have been studied for their base pairing properties in oligonucleotide duplexes with parallel and antiparallel chain orientation . The 8-aza-7-deaza-2’-deoxyisoguanosine-containing duplexes show almost identical base pairing stability as those containing 2’-deoxyisoguanosine .

Duplex Stabilization

The 7-substituted derivatives of 8-Aza-7-deaza-2’-deoxyisoguanosine induce a significant duplex stabilization both in parallel-stranded (ps) and antiparallel-stranded (aps) DNA . This suggests that these side chains have steric freedom in duplex DNA .

Synthesis of Nucleosides

The nucleosides of 8-Aza-7-deaza-2’-deoxyisoguanosine and its 7-bromo or 7-iodo derivatives were synthesized on a convergent route, protected, and converted into phosphoramidites .

Fluorescence Quenching

8-Aza-7-deaza-2’-deoxyisoguanosine nucleosides and oligonucleotides with octadiynyl side chains have been synthesized and functionalized by the azide-alkyne ‘click’ reaction. This results in nucleobase-specific fluorescence quenching of coumarin dye conjugates .

DNA Amplification

8-Aza-7-deaza-2’-deoxyguanosine has been used in structure-independent DNA amplification by PCR .

Supramolecular Assemblies

Investigations with regard to quartet or pentaplex formation have shown that 8-aza-7-deaza-2’-deoxyisoguanosine forms supramolecular assemblies .

作用机制

Target of Action

The primary targets of 8-Aza-7-deaza-2’-deoxyguanosine are the nucleosides in DNA . It is incorporated into oligonucleotides during solid-phase synthesis . The compound forms stable base pairs with 2’-deoxy-5-methylisocytidine in DNA with antiparallel chain orientation and with 2’-deoxycytidine in duplexes with parallel chains .

Mode of Action

8-Aza-7-deaza-2’-deoxyguanosine interacts with its targets by forming stable base pairs in DNA . The side chain of the compound is introduced by the Sonogashira cross-coupling reaction . Duplexes containing this compound are more stabilized compared to those incorporating the non-functionalized 8-aza-7-deaza-2’-deoxyguanosine . This demonstrates that these side chains have steric freedom in duplex DNA .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and stability . It is incorporated into oligonucleotides during solid-phase synthesis . The side chains of the compound, introduced by the Sonogashira cross-coupling reaction, contribute to the stabilization of duplex DNA .

Pharmacokinetics

Its incorporation into oligonucleotides during solid-phase synthesis suggests that it may be well-absorbed and distributed in the body

Result of Action

The result of the action of 8-Aza-7-deaza-2’-deoxyguanosine is the stabilization of duplex DNA . Duplexes containing this compound are more stabilized compared to those incorporating the non-functionalized 8-aza-7-deaza-2’-deoxyguanosine . This stabilization is significant in both parallel and antiparallel DNA .

Action Environment

The action of 8-Aza-7-deaza-2’-deoxyguanosine is influenced by the environment in which it is used. For instance, the compound should be stored in a dry, well-ventilated area at 0 °C to protect it from heat and to maintain its stability . The bulky halogen substituents of the compound are well accommodated in the grooves of both antiparallel and parallel DNA , suggesting that the compound’s action, efficacy, and stability may be influenced by the structural characteristics of the DNA.

安全和危害

未来方向

DNA-encoded libraries are a prime technology for target-based small molecule screening. Native DNA used as a genetic compound barcode is chemically vulnerable under many reaction conditions. DNA barcodes that are composed of pyrimidine nucleobases, 7-deazaadenine, and 7-deaza-8-azaguanine have been investigated for their suitability for encoded chemistry both experimentally and computationally .

属性

IUPAC Name |

6-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-4(9(18)14-10)2-12-15(8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,13,14,18)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLZQBWJRMFLAD-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Aza-7-deaza-2'-deoxyguanosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 8-aza-7-deaza-2′-deoxyguanosine (c7z8Gd) affect DNA duplex stability compared to canonical 2′-deoxyguanosine?

A1: Research indicates that replacing 2′-deoxyguanosine with c7z8Gd generally increases the thermal stability of DNA duplexes [, ]. This enhanced stability is attributed to several factors:

- Increased Polarizability: The c7z8Gd base exhibits greater polarizability than guanine, contributing to stronger stacking interactions between adjacent bases within the duplex [].

- Hydrophobic Interactions: The modified base's structure may promote favorable hydrophobic interactions within the DNA helix, further stabilizing the duplex [].

- Potential for Additional Hydrogen Bonding: Studies suggest that, in specific contexts, c7z8Gd can participate in an additional hydrogen bond with its complementary base, further enhancing duplex stability [].

Q2: Can you elaborate on the influence of halogen substituents at the 7-position of c7z8Gd on duplex stability?

A2: Introducing halogen atoms, particularly bromine or iodine, at the 7-position of c7z8Gd can dramatically increase duplex stability [, ]. For instance, oligonucleotides containing 7-bromo-c7z8Gd or 7-iodo-c7z8Gd exhibited significantly higher melting temperatures (Tm) compared to those with unmodified c7z8Gd or canonical guanine []. This heightened stability is attributed to the formation of halogen bonds between the halogen substituents and the N(3) atoms of adjacent nucleobases within the DNA helix [].

Q3: What are the advantages of using c7z8Gd as a building block for oligonucleotide synthesis?

A3: c7z8Gd offers several advantages in oligonucleotide synthesis:

- Enhanced Duplex Stability: As mentioned earlier, c7z8Gd generally increases duplex stability, allowing for the design of shorter probes with higher target affinity [, ].

- Modulation of Enzymatic Activity: Incorporation of c7z8Gd in specific positions within oligonucleotides can influence their interaction with enzymes like endonucleases. For example, replacing a specific guanine with c7z8Gd in an oligonucleotide recognition sequence was shown to enhance the cleavage rate by the restriction enzyme EcoRI [].

- Functionalization Potential: The modified base can be further derivatized at the 7-position with various functionalities, such as propynyl or octadiynyl groups [, ]. These modifications provide handles for further conjugation with fluorescent dyes, affinity tags, or other moieties, expanding the applications of c7z8Gd-containing oligonucleotides in bioconjugation, diagnostics, and therapeutics.

Q4: Are there any specific applications where c7z8Gd derivatives have shown promise?

A4: Yes, the unique properties of c7z8Gd derivatives have led to their exploration in various applications:

- Fluorescent Probes: c7z8Gd derivatives bearing fluorescent dyes, such as coumarin, have been synthesized and investigated for their potential as fluorescent probes for nucleic acid detection [].

- Cross-linking Studies: The incorporation of alkyne-modified c7z8Gd derivatives enables the creation of cross-linked DNA duplexes through click chemistry reactions []. These cross-linked structures are valuable tools for investigating DNA structure, dynamics, and interactions with other molecules.

Q5: Are there any known limitations or drawbacks associated with the use of c7z8Gd in oligonucleotide synthesis?

A5: While c7z8Gd presents numerous advantages, some potential limitations should be considered:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。